7-allyl-1-cinnamyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Description
7-allyl-1-cinnamyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a complex organic compound with a unique structure[_{{{CITATION{{{1{Buy 7-allyl-1-cinnamyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino3,4-f ...{{{CITATION{{{_1{Buy 7-allyl-1-cinnamyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino3,4-f ....
Properties
IUPAC Name |
3,9-dimethyl-1-[(E)-3-phenylprop-2-enyl]-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-4-12-25-19(28)17-18(24(3)21(25)29)22-20-26(17)14-15(2)23-27(20)13-8-11-16-9-6-5-7-10-16/h4-11H,1,12-14H2,2-3H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISVIYMBPOCXDO-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)CC=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)C/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-allyl-1-cinnamyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione typically involves multiple steps, starting with the formation of the triazino[3,4-f]purine core[_{{{CITATION{{{1{Buy 7-allyl-1-cinnamyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f ...](https://www.smolecule.com/products/s2820980). This can be achieved through a series of reactions, including cyclization, alkylation, and condensation reactions[{{{CITATION{{{1{Buy 7-allyl-1-cinnamyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino3,4-f .... The specific conditions, such as temperature, solvent, and catalysts, depend on the chosen synthetic route[{{{CITATION{{{_1{Buy 7-allyl-1-cinnamyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino3,4-f ....
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{_1{Buy 7-allyl-1-cinnamyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino3,4-f .... Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-allyl-1-cinnamyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione can undergo various chemical reactions, including:
Oxidation: : Converting the allyl group to an aldehyde or carboxylic acid.
Reduction: : Reducing the cinnamyl group to a simpler alkyl group.
Substitution: : Replacing one of the substituents on the purine ring with another functional group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
Oxidation: : Aldehydes, carboxylic acids, and ketones.
Reduction: : Alkanes and alkenes.
Substitution: : Derivatives with different functional groups on the purine ring.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-allyl-1-cinnamyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{_1{Buy 7-allyl-1-cinnamyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino3,4-f .... These interactions can lead to biological responses, such as inhibition of enzyme activity or modulation of cellular processes.
Comparison with Similar Compounds
List of Similar Compounds
Purine derivatives
Triazino[3,4-f]purine derivatives
Other cinnamyl-substituted purines
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